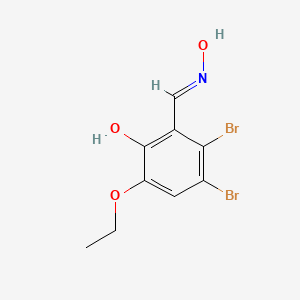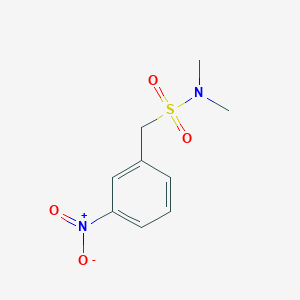![molecular formula C11H13N3O3 B7825137 ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825137.png)
ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” are not explicitly documented. the use of cyclodextrins in industrial applications suggests that similar methodologies might be employed, focusing on optimizing the inclusion complex formation to enhance the compound’s properties for various applications .
化学反応の分析
Types of Reactions
The compound “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Combination: This reaction involves the combination of two or more substances to form a single new substance
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Combination conditions: Often involve heat or catalysts to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation might produce oxides, while reduction could yield simpler molecules or elements .
科学的研究の応用
The compound “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” has various scientific research applications, including:
作用機序
The mechanism of action for “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” involves its ability to form inclusion complexes with cyclodextrins. This interaction enhances the solubility, stability, and bioavailability of the compound, making it more effective in various applications. The molecular targets and pathways involved include the non-polar cavities of cyclodextrins, which encapsulate the compound and protect it from degradation .
類似化合物との比較
Similar Compounds
Similar compounds to “ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate” include other cyclodextrin inclusion complexes and compounds that interact with cyclodextrins. These compounds share similar properties and applications, such as improving solubility and stability .
Uniqueness
The uniqueness of “this compound” lies in its specific interactions with cyclodextrins, which can enhance its properties more effectively than other similar compounds. This makes it particularly valuable in applications where improved solubility and stability are crucial .
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its ability to form inclusion complexes with cyclodextrins enhances its properties, making it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further its applications and contribute to advancements in these fields.
特性
IUPAC Name |
ethyl 2,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)7-5-8(15)12-10-9(7)6(2)14(3)13-10/h5H,4H2,1-3H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBSZXJQVRZELP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=C2C1=C(N(N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,2R,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7825054.png)
![(1R,2R,3S,4S)-3-azaniumylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7825058.png)









![[5-(6-Amino-2H-1,3-benzodioxol-5-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7825164.png)


